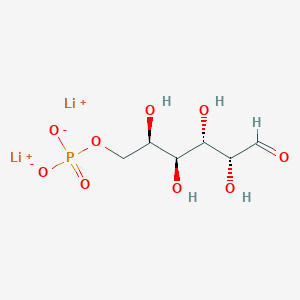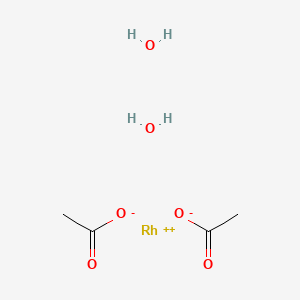
Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)- is a chemical compound known for its significant pharmacological properties. It is commonly used in the treatment of various psychiatric disorders due to its potent antipsychotic effects. This compound is a member of the thioxanthene class of antipsychotic agents, which are structurally related to phenothiazines but possess distinct pharmacological profiles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)- typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core is synthesized through a cyclization reaction involving a suitable precursor, such as a diaryl sulfide.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction, often using dimethylamine as the nucleophile.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated through a halogen exchange reaction, typically using a trifluoromethylating agent like trifluoromethyl iodide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thioxanthene derivatives can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxanthene core to its corresponding dihydrothioxanthene.
Substitution: Nucleophilic substitution reactions are common, particularly at the dimethylamino group or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothioxanthenes.
Substitution: Various substituted thioxanthenes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model system for studying the reactivity of thioxanthene derivatives. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
Biologically, Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)- is studied for its interactions with neurotransmitter receptors, particularly dopamine and serotonin receptors. This makes it a valuable tool in neuropharmacology research.
Medicine
Medically, this compound is used as an antipsychotic agent. It is effective in treating conditions such as schizophrenia, bipolar disorder, and severe anxiety. Its pharmacological profile includes sedative and antiemetic properties, making it useful in managing agitation and nausea in psychiatric patients.
Industry
In the pharmaceutical industry, this compound is utilized in the formulation of various antipsychotic medications. Its stability and efficacy make it a preferred choice for long-term treatment regimens.
Mechanism of Action
The mechanism of action of Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)- involves antagonism of dopamine D2 receptors in the brain. By blocking these receptors, the compound reduces the effects of excess dopamine, which is believed to contribute to the symptoms of psychosis. Additionally, it has affinity for serotonin receptors, which may contribute to its mood-stabilizing effects.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A phenothiazine antipsychotic with a similar mechanism of action but different side effect profile.
Fluphenazine: Another phenothiazine derivative with higher potency but increased risk of extrapyramidal side effects.
Haloperidol: A butyrophenone antipsychotic with a different chemical structure but similar therapeutic uses.
Uniqueness
Thioxanthene, 9-(3-(dimethylamino)propylidene)-2-trifluoromethyl-, hydrochloride, (Z)- is unique due to its trifluoromethyl group, which enhances its lipophilicity and central nervous system penetration. This structural feature contributes to its potent antipsychotic effects and distinguishes it from other thioxanthene and phenothiazine derivatives.
Properties
| 37028-40-3 | |
Molecular Formula |
C19H19ClF3NS |
Molecular Weight |
385.9 g/mol |
IUPAC Name |
(3Z)-N,N-dimethyl-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H18F3NS.ClH/c1-23(2)11-5-7-14-15-6-3-4-8-17(15)24-18-10-9-13(12-16(14)18)19(20,21)22;/h3-4,6-10,12H,5,11H2,1-2H3;1H/b14-7-; |
InChI Key |
KAKFVUQHGXFCIM-KIUKIJHYSA-N |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Benzyloxy)-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849901.png)
![2-{[3,5-Di(trifluoromethyl)anilino]methylidene}-4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione](/img/structure/B12849915.png)





![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)
